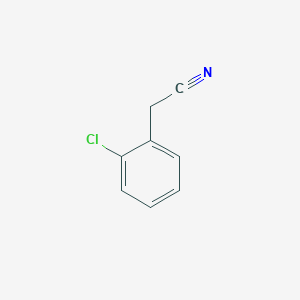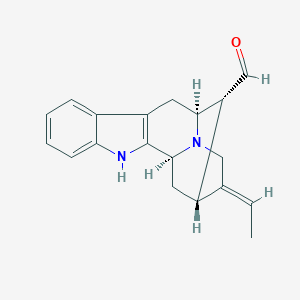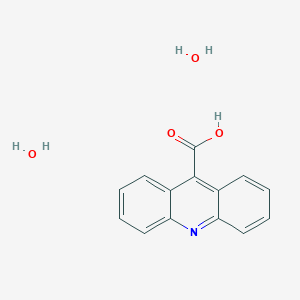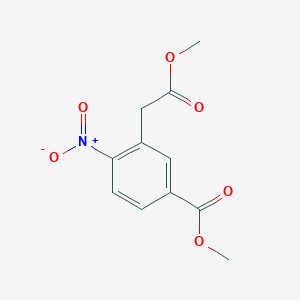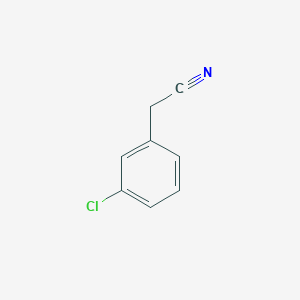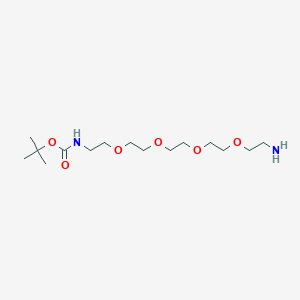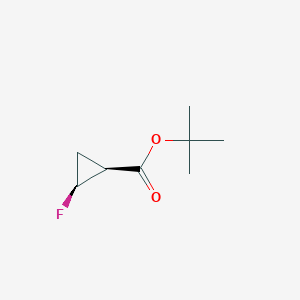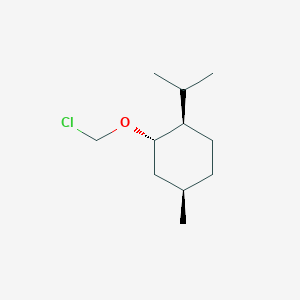
(+)-Chloromethyl isomenthyl ether
Descripción general
Descripción
(+)-Chloromethyl isomenthyl ether (CMI) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless, flammable liquid that is highly reactive and can be synthesized using various methods. CMI is a versatile compound that has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Lithium Ion Battery Separator Improvement
- Li et al. (2018) explored the modification of poly(ether ether ketone) with chloromethyl groups to improve its solubility for fabricating nonwoven membranes. These membranes, due to the presence of abundant polar groups, demonstrated excellent wettability and stability, making them suitable for use in lithium ion batteries (Li et al., 2018).
Modification of Alkylbenzenes and Polystyrenes
- Pinell et al. (1984) investigated the chloromethylation of alkylbenzenes like toluene and ethylbenzene using chloromethyl methyl ether, followed by converting the chloromethyl groups to hydroxylmethyl. This led to products with specific ortho-substitution (Pinell et al., 1984).
Quantum-Chemical Investigation for Synthetic Organic Chemistry
- Topchii et al. (1977) conducted a quantum-chemical study on the electronic structure of various α-, β-, and γ-chloro ethers, including chloromethyl ethers. This research contributed to understanding their reactivity, which is crucial for their application in synthetic organic chemistry (Topchii et al., 1977).
Gas-Liquid Chromatography in Identifying Anaerobic Bacteria
- Thomann and Hill (1986) developed modified extraction procedures using methyl tert-butyl ether, a safer solvent compared to chloroform and ether, for gas-liquid chromatography in identifying anaerobic bacteria (Thomann & Hill, 1986).
Preparation of Pharmacologically Active Substances
- Hager and Liu (1953) used chloromethylation products, including chloromethyl ethers, in preparing various pharmacologically interesting compounds, such as bifunctional amidines and amino-ethers (Hager & Liu, 1953).
Efficient Synthesis in Organic Chemistry
- Zheng et al. (2016) reported on the efficient synthesis of chloromethyl methyl ether, an important protecting agent in organic synthesis. Their method featured mild conditions, high yield, and simplicity, making it a valuable contribution to organic synthesis practices (Zheng et al., 2016).
Mecanismo De Acción
Target of Action
Ethers in general are known to interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
Ethers typically undergo reactions involving the cleavage of the c–o bond in the presence of strong acids . This process involves the protonation of the ether oxygen, followed by either an S_N1 or S_N2 reaction pathway, depending on the structure .
Biochemical Pathways
Ethers can participate in various biochemical reactions, including the williamson ether synthesis . This reaction is of interest due to its simplicity and broad scope in laboratory and industrial synthesis .
Pharmacokinetics
The pharmacokinetics of ethers and similar compounds are generally influenced by factors such as their physicochemical properties, including lipid solubility and pka .
Result of Action
The cleavage of ethers in the presence of strong acids typically results in the formation of alcohols and alkyl halides .
Action Environment
The action, efficacy, and stability of (+)-Chloromethyl isomenthyl ether can be influenced by various environmental factors. For instance, the choice of solvent can have a significant impact on the regioselectivity of ether synthesis reactions . Additionally, the presence of strong acids is necessary for the typical cleavage reactions of ethers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Chloromethyl isomenthyl ether involves the reaction of isomenthol with chloromethyl methyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": ["Isomenthol", "Chloromethyl methyl ether", "Lewis acid catalyst"], "Reaction": [ "Add isomenthol to a flask", "Add chloromethyl methyl ether to the flask", "Add the Lewis acid catalyst to the flask", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
| 144177-48-0 | |
Fórmula molecular |
C11H21ClO |
Peso molecular |
204.73 g/mol |
Nombre IUPAC |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
Clave InChI |
XOPLTFUYFXWFGB-GARJFASQSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCCl)C(C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


